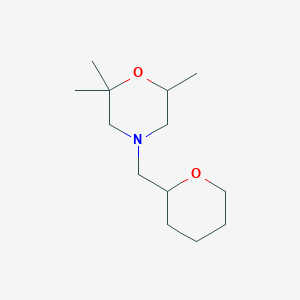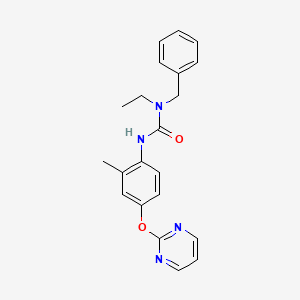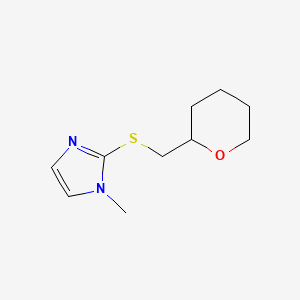
1-(2,3-Dihydroindol-1-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydroindol-1-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propan-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as TAN-67 and has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of 1-(2,3-Dihydroindol-1-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propan-1-one is not fully understood. It has been found to bind to the delta opioid receptor and has been shown to have agonist activity at this receptor.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. It has also been found to reduce the rewarding effects of opioids and may be useful in the treatment of opioid addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,3-Dihydroindol-1-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propan-1-one in lab experiments is its potential applications in the field of medicine. However, one limitation is the lack of understanding of its mechanism of action and the need for further research in this area.
Zukünftige Richtungen
There are many future directions for research on 1-(2,3-Dihydroindol-1-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propan-1-one. One direction is the study of its potential use in the treatment of opioid addiction. Another direction is the study of its mechanism of action and the development of more potent and selective agonists for the delta opioid receptor. Additionally, further research could be conducted on its potential applications in the treatment of cancer and other diseases.
Synthesemethoden
1-(2,3-Dihydroindol-1-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propan-1-one has been synthesized using various methods. One of the methods involves the reaction between 1-(2,3-dihydroindol-1-yl)propan-2-one and 1,2,3,4-tetrahydronaphthalen-1-amine in the presence of a base such as potassium carbonate. Another method involves the reaction between 1-(2,3-dihydroindol-1-yl)propan-2-one and 1,2,3,4-tetrahydronaphthalen-1-amine in the presence of a Lewis acid such as zinc chloride.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydroindol-1-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propan-1-one has been studied for its potential applications in the field of medicine. It has been found to have anticancer properties and has been tested on various cancer cell lines. It has also been studied for its potential use in the treatment of opioid addiction.
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-15(21(24)23-14-13-17-8-3-5-12-20(17)23)22-19-11-6-9-16-7-2-4-10-18(16)19/h2-5,7-8,10,12,15,19,22H,6,9,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKFRPFDMSUKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)NC3CCCC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyclohexyl-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7535238.png)
![3-(3-Fluorophenyl)-2-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7535244.png)

![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea](/img/structure/B7535264.png)
![1-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone](/img/structure/B7535274.png)



![[2-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] oxolane-2-carboxylate](/img/structure/B7535296.png)


![(4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7535326.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7535337.png)
![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7535338.png)